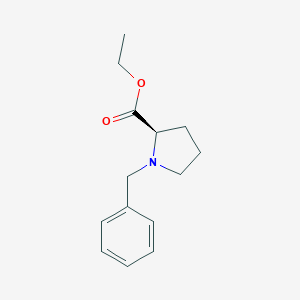![molecular formula C11H13FN4O2 B066959 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide CAS No. 173029-85-1](/img/structure/B66959.png)
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and drug discovery. The compound belongs to the class of oxadiazole derivatives and possesses unique chemical properties that make it a promising candidate for further research.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide is not fully understood. However, studies have suggested that the compound exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. The compound has also been shown to inhibit the activity of various enzymes involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide exhibits various biochemical and physiological effects. The compound has been shown to induce cell cycle arrest, inhibit angiogenesis (the formation of new blood vessels), and modulate the expression of various genes involved in cancer progression. Additionally, the compound has also been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide in lab experiments is its potent anticancer activity. The compound has been shown to exhibit activity against various cancer cell lines, making it a promising candidate for further research. Additionally, the compound's unique chemical structure makes it a valuable tool for investigating the mechanisms of cancer progression and the development of new therapeutic agents.
However, one of the limitations of using 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide in lab experiments is its limited solubility in water. This can make it difficult to administer the compound to cells or animals in vivo. Additionally, the compound's mechanism of action is not fully understood, which can make it challenging to design experiments to investigate its effects.
Orientations Futures
There are several future directions for research on 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide. One possible direction is to investigate the compound's potential as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand the compound's mechanism of action and its effects on various cellular pathways involved in cancer progression. Finally, future studies could focus on developing new derivatives of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide with improved solubility and efficacy.
Méthodes De Synthèse
The synthesis of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide involves the reaction of 6-fluoro-1,3-benzoxazol-2-amine and 4-methylpiperazine in the presence of an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction proceeds through an N-oxide intermediate, which is subsequently hydrolyzed to yield the desired product.
Applications De Recherche Scientifique
The unique chemical structure of 6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide makes it a promising candidate for various scientific research applications. One of the most significant applications of this compound is in medicinal chemistry, where it has been shown to exhibit potent anticancer activity against various cancer cell lines. Additionally, the compound has also been investigated for its potential use as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
Numéro CAS |
173029-85-1 |
|---|---|
Nom du produit |
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide |
Formule moléculaire |
C11H13FN4O2 |
Poids moléculaire |
252.24 g/mol |
Nom IUPAC |
5-fluoro-6-(4-methylpiperazin-1-yl)-3-oxido-2,1,3-benzoxadiazol-3-ium |
InChI |
InChI=1S/C11H13FN4O2/c1-14-2-4-15(5-3-14)10-7-9-11(6-8(10)12)16(17)18-13-9/h6-7H,2-5H2,1H3 |
Clé InChI |
ZHMWVDCZDJDXKW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=CC3=NO[N+](=C3C=C2F)[O-] |
SMILES canonique |
CN1CCN(CC1)C2=CC3=NO[N+](=C3C=C2F)[O-] |
Synonymes |
6-Fluoro-5-(4-methylpiperazin-1-yl)benzo[1,2,5]oxadiazol-1-oxide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(4-[1,2,3]Thiadiazol-4-Yl-Phenyl)-Acetonitrile](/img/structure/B66879.png)







![4(3H)-Pyrimidinone, 6-hydroxy-2-[4-(trifluoromethyl)phenyl]-](/img/structure/B66908.png)


